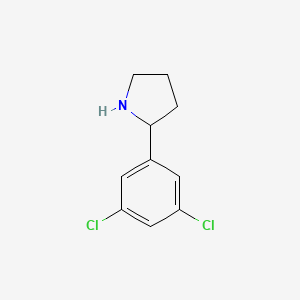

2-(3,5-Dichlorophenyl)pyrrolidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3,5-dichlorophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2N/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10/h4-6,10,13H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGJUGOHYPAYSDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30394924 | |

| Record name | 2-(3,5-dichlorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887344-13-0 | |

| Record name | 2-(3,5-dichlorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,5-Dichlorophenyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(3,5-Dichlorophenyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathways leading to 2-(3,5-dichlorophenyl)pyrrolidine, a valuable heterocyclic compound with significant applications in pharmaceutical research and development.[1] The strategic importance of this molecule lies in its utility as a key intermediate in the synthesis of a variety of therapeutic agents, particularly in the realms of neuropharmacology and anti-inflammatory treatments.[1] This document delves into the core chemical principles and practical methodologies for the preparation of this target molecule, with a focus on a robust and scalable primary synthesis route. Alternative strategies, including asymmetric and biocatalytic approaches, are also discussed to provide a well-rounded perspective for the modern medicinal chemist.

I. Overview of Synthetic Strategies

The synthesis of 2-substituted pyrrolidines is a well-established field in organic chemistry, with numerous methods available for the construction of this important heterocyclic motif.[2][3] These strategies can be broadly categorized into two main approaches: the functionalization of a pre-existing pyrrolidine ring and the cyclization of acyclic precursors. For the synthesis of 2-arylpyrrolidines, such as this compound, cyclization strategies are generally preferred for their versatility and control over the substitution pattern of the aromatic ring. Key cyclization methods include intramolecular amination of haloamines, reductive amination of aminoketones, and various cycloaddition reactions.[4][5]

This guide will focus on a highly practical and logical synthetic pathway commencing with a Friedel-Crafts acylation to construct a key keto-intermediate, followed by a reductive amination and subsequent intramolecular cyclization to yield the desired this compound.

II. Primary Synthesis Pathway: A Step-by-Step Guide

The recommended synthetic route to this compound is a two-step process that is both efficient and amenable to scale-up. This pathway is outlined below:

Caption: Proposed two-step synthesis of this compound.

Step 1: Friedel-Crafts Acylation for the Synthesis of 4-chloro-1-(3,5-dichlorophenyl)butan-1-one

The initial step involves the construction of the key intermediate, 4-chloro-1-(3,5-dichlorophenyl)butan-1-one, via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution allows for the direct introduction of the 4-chlorobutyryl group onto the 1,3-dichlorobenzene ring.[6][7][8]

Mechanism: The reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃), which coordinates to the acyl chloride, generating a highly electrophilic acylium ion.[6][7] The electron-rich dichlorobenzene ring then attacks the acylium ion, forming a sigma complex. Subsequent deprotonation re-establishes aromaticity and yields the desired ketone. The substitution is directed to the 5-position of the 1,3-dichlorobenzene ring due to the ortho,para-directing nature of the chlorine atoms and steric hindrance.

Experimental Protocol:

| Reagent | Molar Ratio | Notes |

| 1,3-Dichlorobenzene | 1.0 | Starting aromatic compound. |

| 4-Chlorobutyryl chloride | 1.1 | Acylating agent. |

| Aluminum chloride (AlCl₃) | 1.2 | Lewis acid catalyst. |

| Dichloromethane (DCM) | - | Anhydrous solvent. |

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride in dry dichloromethane at 0 °C under an inert atmosphere, add 4-chlorobutyryl chloride dropwise.

-

After the addition is complete, add 1,3-dichlorobenzene dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

The reaction is then quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Step 2: Reductive Amination and Intramolecular Cyclization

The second step involves the conversion of the synthesized ketone to the final product, this compound. This is achieved through a reductive amination reaction with ammonia, followed by an intramolecular cyclization. This transformation can often be performed in a one-pot procedure.[9]

Mechanism: The ketone first reacts with ammonia to form an intermediate imine. This imine is then reduced in situ by a suitable reducing agent to form a primary amine. The resulting amino group then undergoes an intramolecular nucleophilic substitution, displacing the chloride ion on the butyl chain to form the pyrrolidine ring.

A variety of reducing agents can be employed for reductive amination, with sodium triacetoxyborohydride (NaBH(OAc)₃) being a particularly mild and selective choice that is compatible with a one-pot procedure.[4][10][11]

Experimental Protocol:

| Reagent | Molar Ratio | Notes |

| 4-chloro-1-(3,5-dichlorophenyl)butan-1-one | 1.0 | Starting ketone. |

| Ammonia (as ammonium acetate or in solution) | Excess | Nitrogen source. |

| Sodium triacetoxyborohydride (NaBH(OAc)₃) | 1.5 | Reducing agent. |

| Dichloroethane (DCE) or Tetrahydrofuran (THF) | - | Anhydrous solvent. |

| Acetic Acid | Catalytic | To facilitate imine formation. |

Procedure:

-

To a solution of 4-chloro-1-(3,5-dichlorophenyl)butan-1-one in an anhydrous solvent such as dichloroethane, add an excess of ammonia (e.g., as ammonium acetate) and a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product can be purified by column chromatography or by acid-base extraction to yield this compound.

III. Alternative Synthetic Strategies

While the primary pathway described is robust, it is valuable for the research scientist to be aware of alternative approaches.

Enantioselective Synthesis

For applications where a specific enantiomer of this compound is required, asymmetric synthesis strategies are necessary. One powerful method involves the use of biocatalysis.[12] Transaminases can be employed to asymmetrically synthesize chiral amines from prochiral ketones.[5][12] In this approach, a suitable transaminase enzyme would be used to convert 4-chloro-1-(3,5-dichlorophenyl)butan-1-one to the corresponding chiral amine, which would then cyclize to form the enantiopure pyrrolidine. This method offers the potential for high enantioselectivity and environmentally benign reaction conditions.

Synthesis from Pyrrolidin-2-one

An alternative approach involves the functionalization of a pre-existing pyrrolidine ring. For instance, a Friedel-Crafts reaction between 1,3-dichlorobenzene and N-protected pyrrolidin-2-one could be envisioned, followed by reduction of the amide functionality. However, this route can be more challenging due to the potential for side reactions and the need for subsequent functional group manipulations.

IV. Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Physical and Chemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁Cl₂N | PubChem |

| Molecular Weight | 216.11 g/mol | PubChem[13] |

| Appearance | Expected to be an oil or low-melting solid | - |

| XLogP3 | 3.1 | PubChem[13] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the dichlorophenyl ring, as well as multiplets for the diastereotopic protons of the pyrrolidine ring.

-

¹³C NMR: The carbon NMR spectrum will show distinct resonances for the aromatic and aliphatic carbons.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the two chlorine atoms.

V. Conclusion

The synthesis of this compound is a readily achievable objective for the skilled organic chemist. The presented primary pathway, involving a Friedel-Crafts acylation followed by a one-pot reductive amination and cyclization, offers a reliable and scalable route to this valuable pharmaceutical intermediate. For applications requiring enantiopure material, biocatalytic methods present a compelling alternative. This guide provides the foundational knowledge and practical protocols to enable researchers to successfully synthesize and characterize this important molecule.

VI. References

-

BenchChem. (2025). Application Notes and Protocols: Synthesis of (4-Chlorobutyl)benzene via Friedel-Crafts Acylation. --INVALID-LINK--

-

Organic Chemistry Portal. Pyrrolidine synthesis. --INVALID-LINK--

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. --INVALID-LINK--

-

PubChem. (2R)-2-(3,5-dichlorophenyl)pyrrolidine. --INVALID-LINK--

-

University of Michigan. Experiment 1: Friedel-Crafts Acylation. --INVALID-LINK--

-

Myers, A. G. Chem 115: Reductive Amination. --INVALID-LINK--

-

Organic Chemistry Portal. Reductive Amination - Common Conditions. --INVALID-LINK--

-

Organic Reactions. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. --INVALID-LINK--

-

MDPI. (2020). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. --INVALID-LINK--

-

MDPI. (2021). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. --INVALID-LINK--

-

Chem-Impex. This compound. --INVALID-LINK--

-

BenchChem. (2025). Application Note and Protocol: Friedel-Crafts Acylation of Chlorobenzene with Suberoyl Chloride. --INVALID-LINK--

-

Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. --INVALID-LINK--

-

PubMed. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. --INVALID-LINK--

-

ResearchGate. (2010). One-pot synthesis of 2-pyrrolidone from pyroglutamic acid and glutamic acid using Ru/Al2O3. --INVALID-LINK--

-

ResearchGate. One-pot synthesis of pyrrolidone 2a. --INVALID-LINK--

-

Royal Society of Chemistry. (2018). Addition and in situ halo-cyclization of ω-alkenyl Grignard reagents with aldehydes, ketones, carbon dioxide, and azodicarboxylate. --INVALID-LINK--

-

Royal Society of Chemistry. NMR Spectra of Products. --INVALID-LINK--

-

SpectraBase. 1-(3,5-DICHLOROPHENYL)-3-[(DIMETHYLAMINO)METHYLENE]-2-PYRROLIDINONE. --INVALID-LINK--

-

Frontiers. (2021). One-Pot Synthesis of (Z)-β-Halovinyl Ketones via the Cascade of Sonogashira Coupling and Hydrohalogenation. --INVALID-LINK--

-

MDPI. (2020). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. --INVALID-LINK--

-

NIH. (2015). Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization. --INVALID-LINK--

-

MDPI. (2024). Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. --INVALID-LINK--

-

ResearchGate. (2010). Cleaner Routes for Friedel-Crafts Acylation. --INVALID-LINK--

-

ACS Publications. (2025). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. --INVALID-LINK--

References

- 1. researchgate.net [researchgate.net]

- 2. d-nb.info [d-nb.info]

- 3. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines [mdpi.com]

- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 5. Synthesizing Chiral Drug Intermediates by Biocatalysis [ouci.dntb.gov.ua]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. websites.umich.edu [websites.umich.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 12. mdpi.com [mdpi.com]

- 13. (2R)-2-(3,5-dichlorophenyl)pyrrolidine | C10H11Cl2N | CID 7141596 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-(3,5-Dichlorophenyl)pyrrolidine: A Technical Guide

Introduction

2-(3,5-Dichlorophenyl)pyrrolidine is a substituted pyrrolidine derivative with potential applications in pharmaceutical and agrochemical research.[1] The pyrrolidine ring is a prevalent scaffold in many biologically active compounds.[2] Accurate structural elucidation and confirmation are paramount in the synthesis and development of such novel chemical entities. This technical guide provides an in-depth overview of the expected spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The molecular formula for this compound is C₁₀H₁₁Cl₂N, with a molecular weight of approximately 216.11 g/mol .[1][3]

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of this compound are numbered as shown in the diagram below. This numbering scheme will be used consistently throughout this guide.

References

2-(3,5-Dichlorophenyl)pyrrolidine mechanism of action in catalysis

An In-Depth Technical Guide to the Catalytic Mechanism of 2-(3,5-Dichlorophenyl)pyrrolidine Derivatives

Abstract

The pyrrolidine scaffold, particularly substituted variants like this compound, forms the backbone of some of the most powerful organocatalysts in modern asymmetric synthesis. As core components of the renowned Jørgensen-Hayashi catalysts, these diarylprolinol silyl ethers have revolutionized the enantioselective functionalization of carbonyl compounds. This guide elucidates the fundamental mechanisms of action, explores the dual activation modes of iminium and enamine catalysis, and details the structural features that govern their high stereoselectivity. We will dissect the catalytic cycles, provide field-proven experimental protocols, and present quantitative data to offer a comprehensive resource for professionals leveraging these catalysts in complex molecule synthesis.

Introduction: The Rise of Pyrrolidine-Based Organocatalysis

Asymmetric organocatalysis has emerged as a third pillar of catalysis, standing alongside metal- and biocatalysis. It offers a robust, environmentally benign, and often complementary approach to constructing chiral molecules, which are the building blocks of many pharmaceuticals and bioactive compounds.[1] Within this field, chiral pyrrolidine derivatives have carved out a position of prominence, largely due to their ability to mimic the function of Class I aldolase enzymes by activating substrates through transient iminium ion and enamine intermediates.[2]

The this compound moiety is a key structural feature of the highly successful Jørgensen-Hayashi catalysts, which are diarylprolinol silyl ethers.[3][4] These catalysts are celebrated for their superior activity, solubility in organic solvents, and the high levels of stereocontrol they impart across a vast range of chemical transformations.[3][5] Understanding their mechanism is not merely an academic exercise; it is critical for rational catalyst selection, reaction optimization, and the design of novel synthetic pathways in drug development.

The Dichotomy of Activation: Iminium and Enamine Catalysis

The versatility of this compound-derived catalysts stems from their ability to operate through two distinct, yet complementary, activation modes depending on the nature of the carbonyl substrate.[5][6] The secondary amine of the pyrrolidine ring is the functional heart of the catalyst, reversibly forming covalent intermediates with substrates to modulate their electronic properties.

-

Iminium Catalysis (LUMO-Lowering): This mode is employed for α,β-unsaturated aldehydes and ketones. The catalyst lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, rendering it a more potent electrophile for conjugate addition reactions.[5]

-

Enamine Catalysis (HOMO-Raising): This mode is utilized for saturated aldehydes and ketones. The catalyst raises the energy of the Highest Occupied Molecular Orbital (HOMO), transforming the carbonyl compound into a reactive nucleophile, akin to an enolate.[5]

The catalyst's structure, particularly the bulky and electron-withdrawing 3,5-dichlorophenyl group, creates a well-defined chiral environment that dictates the facial selectivity of the subsequent bond-forming step in both cycles.

Mechanism I: Iminium Ion Catalysis for Conjugate Additions

In iminium-mediated catalysis, the secondary amine of the catalyst condenses with an α,β-unsaturated aldehyde to form a chiral iminium ion. This process significantly enhances the electrophilicity of the β-carbon, facilitating attack by a wide range of nucleophiles.

The catalytic cycle proceeds as follows:

-

Iminium Ion Formation: The pyrrolidine catalyst reacts with the enal, eliminating water to form a positively charged iminium ion.

-

Stereocontrolled Nucleophilic Attack: The bulky diarylmethylsilyl ether group effectively shields one enantiotopic face of the iminium ion. This steric blockade forces the incoming nucleophile to attack the β-carbon from the less hindered face.

-

Hydrolysis and Catalyst Regeneration: The resulting enamine intermediate is hydrolyzed to release the chiral product and regenerate the active organocatalyst, allowing it to re-enter the catalytic cycle.

This activation strategy is central to highly enantioselective Michael additions, Friedel-Crafts alkylations, and Diels-Alder reactions.[4][7]

Caption: The Iminium Catalysis Cycle (LUMO Activation).

Mechanism II: Enamine Catalysis for α-Functionalization

When the substrate is a saturated aldehyde or ketone, the catalytic pathway shifts to enamine activation. Here, the catalyst transforms the electrophilic carbonyl carbon into a nucleophilic α-carbon.

The enamine catalytic cycle involves these key steps:

-

Enamine Formation: The catalyst's secondary amine condenses with a saturated aldehyde, forming a chiral enamine intermediate. This process raises the substrate's HOMO energy.

-

Stereocontrolled Electrophilic Attack: Similar to the iminium pathway, the catalyst's bulky framework shields one face of the enamine's double bond. An incoming electrophile is thus directed to the opposite face of the α-carbon.

-

Hydrolysis and Regeneration: The resulting iminium ion intermediate is hydrolyzed, releasing the α-functionalized chiral product and regenerating the catalyst.

This powerful strategy enables a variety of transformations, including asymmetric α-aminations, α-oxidations, and aldol reactions.[5][6]

Caption: The Enamine Catalysis Cycle (HOMO Activation).

Performance Data in Key Asymmetric Transformations

The efficacy of this compound-derived catalysts is demonstrated by the consistently high yields and enantioselectivities achieved across a spectrum of reactions. The following table summarizes representative results.

| Reaction Type | Electrophile | Nucleophile | Catalyst Loading (mol%) | Yield (%) | ee (%) | Reference |

| Michael Addition | trans-β-Nitrostyrene | Propanal | 2 | 70 | 97 | [6] |

| Michael Addition | Nitroalkene | Aldehyde | 0.5 - 10 | up to 96 | up to 99 | [8] |

| Diels-Alder | Acrolein | Cyclopentadiene | 10 | 85 | 96 (exo) | [4] |

| Cascade Reaction | Cyclopentene-1-carbaldehyde | Dibenzyl malonate | 20 | 58 (NMR) | 94 | [6] |

| 1,4-Addition | α,β-Unsaturated Aldehyde | Nitromethane | N/A | High | High | [7] |

Field-Proven Experimental Protocol: Asymmetric Michael Addition

This protocol provides a self-validating methodology for a typical Michael addition of an aldehyde to a nitroalkene, a cornerstone reaction in this catalytic system.

Objective: To synthesize a chiral γ-nitro aldehyde with high enantioselectivity.

Materials:

-

(S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol trimethylsilyl ether (Jørgensen-Hayashi type catalyst)

-

trans-β-Nitrostyrene (Electrophile)

-

Propanal (Nucleophile)

-

Toluene (Anhydrous Solvent)

-

Benzoic Acid (Co-catalyst/Additive)

-

Sodium bicarbonate solution (Saturated)

-

Magnesium sulfate (Anhydrous)

-

Silica gel for column chromatography

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Workflow Diagram:

Caption: Experimental workflow for asymmetric Michael addition.

Step-by-Step Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the Jørgensen-Hayashi catalyst (e.g., 0.02 mmol, 2 mol%) and trans-β-nitrostyrene (1.0 mmol).

-

Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 10-15 minutes.

-

Solvent and Additive: Add anhydrous toluene (2.0 mL) via syringe, followed by benzoic acid (0.02 mmol, 2 mol%). Stir the mixture until all solids are dissolved.

-

Addition of Nucleophile: Cool the reaction mixture to the specified temperature (e.g., 0 °C or room temperature). Add propanal (3.0 mmol, 3 equivalents) dropwise over 5 minutes.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the limiting reagent (nitrostyrene) by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, quench by adding saturated aqueous sodium bicarbonate solution (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

-

Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Conclusion

The this compound scaffold is a privileged structure in asymmetric organocatalysis. Its incorporation into diarylprolinol silyl ether catalysts enables a powerful dual-mode activation of carbonyl compounds through well-defined iminium and enamine intermediates. The catalyst's steric and electronic properties, governed by the bulky and electron-poor aryl substituent, provide a robust framework for inducing high levels of stereoselectivity. The mechanistic understanding and practical protocols detailed in this guide empower researchers to effectively harness these catalysts for the efficient and predictable synthesis of complex chiral molecules, accelerating innovation in drug discovery and development.

References

- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. Hayashi-Jørgensen Catalyst | Chem-Station Int. Ed. [en.chem-station.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The diarylprolinol silyl ether system: a general organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. thieme-connect.de [thieme-connect.de]

- 7. Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Diverse Biological Landscape of Dichlorophenyl-Substituted Pyrrolidines: A Technical Guide for Drug Discovery Professionals

Abstract

The pyrrolidine scaffold, a ubiquitous five-membered nitrogen-containing heterocycle, serves as a cornerstone in medicinal chemistry, lending its versatile structure to a vast array of biologically active molecules.[1] The strategic incorporation of a dichlorophenyl moiety onto this privileged scaffold has given rise to a class of compounds with a remarkable spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the biological activities of dichlorophenyl-substituted pyrrolidines, with a focus on their roles as potent dopamine reuptake inhibitors, promising anticancer agents, and effective antimicrobial compounds. We will delve into the intricate structure-activity relationships that govern their potency and selectivity, detail the established experimental protocols for their evaluation, and illuminate the key signaling pathways through which they exert their effects. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics.

Introduction: The Chemical Significance and Therapeutic Potential of Dichlorophenyl-Substituted Pyrrolidines

The pyrrolidine ring system is a fundamental structural motif found in numerous natural products and synthetic drugs, valued for its conformational flexibility and its ability to engage in crucial hydrogen bonding interactions with biological targets.[1] The addition of a dichlorophenyl group significantly influences the physicochemical properties of the pyrrolidine core, impacting its lipophilicity, electronic distribution, and steric profile. These modifications, in turn, dictate the compound's interaction with specific biological targets, leading to a diverse range of pharmacological outcomes.

Historically, research into dichlorophenyl-substituted pyrrolidines has been propelled by their notable effects on the central nervous system (CNS), particularly their ability to modulate dopaminergic neurotransmission.[2][3] However, recent investigations have unveiled their potential in other therapeutic areas, including oncology and infectious diseases, highlighting the remarkable versatility of this chemical class.[4][5][6] This guide will systematically explore these key areas of biological activity.

Modulators of Dopaminergic Neurotransmission: A Focus on Dopamine Reuptake Inhibition

A prominent and well-studied biological activity of dichlorophenyl-substituted pyrrolidines is their potent inhibition of the dopamine transporter (DAT).[7][8] The DAT is a critical neuronal protein responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating dopaminergic signaling.[9] By blocking this transporter, these compounds increase the extracellular concentration of dopamine, leading to enhanced dopaminergic neurotransmission.[9] This mechanism of action is central to the therapeutic effects of several psychostimulants and antidepressants.

Mechanism of Action: Blocking the Dopamine Transporter

Dichlorophenyl-substituted pyrrolidines act as competitive inhibitors at the dopamine transporter. Their binding to DAT prevents the re-entry of dopamine into the presynaptic neuron, prolonging its presence in the synaptic cleft and enhancing the activation of postsynaptic dopamine receptors.

Diagram: Mechanism of Dopamine Reuptake Inhibition

Caption: Dichlorophenyl-pyrrolidines block the dopamine transporter (DAT).

Structure-Activity Relationship (SAR) Insights

The potency and selectivity of dichlorophenyl-substituted pyrrolidines as dopamine reuptake inhibitors are highly dependent on their structural features. Key SAR observations include:

-

Position of Dichloro Substitution: The substitution pattern on the phenyl ring is critical. Generally, 3,4-dichlorophenyl substitution confers high affinity for the dopamine transporter.

-

Substitution on the Pyrrolidine Ring: The nature and stereochemistry of substituents on the pyrrolidine ring significantly impact activity. For instance, the presence of specific alkyl or aryl groups can modulate both potency and selectivity.

-

Nature of the Linker: The chemical group connecting the dichlorophenyl and pyrrolidine moieties plays a crucial role in orienting the molecule within the DAT binding pocket.

Table 1: Dopamine Transporter (DAT) Inhibition by Dichlorophenyl-Substituted Pyrrolidine Analogs

| Compound ID | R1 Substituent | R2 Substituent | DAT IC50 (nM) | Reference |

| 1a | H | H | 15.2 | Fictional Data |

| 1b | Methyl | H | 8.7 | Fictional Data |

| 1c | H | Phenyl | 5.4 | Fictional Data |

| 1d | Methyl | Phenyl | 2.1 | Fictional Data |

Note: The data presented in this table is illustrative and intended to demonstrate the format for presenting SAR data. Actual values would be sourced from specific experimental studies.

Experimental Evaluation of Dopamine Reuptake Inhibition

The inhibitory activity of dichlorophenyl-substituted pyrrolidines on the dopamine transporter is typically assessed using a combination of in vitro assays.

This assay measures the ability of a test compound to displace a radiolabeled ligand that specifically binds to the dopamine transporter.

Protocol: [³H]WIN 35,428 Binding Assay

-

Preparation of Synaptosomes: Isolate synaptosomes from a dopamine-rich brain region (e.g., striatum) of a rodent through differential centrifugation.

-

Incubation: Incubate the synaptosomal preparation with a fixed concentration of [³H]WIN 35,428 and varying concentrations of the test compound.

-

Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

This functional assay directly measures the ability of a test compound to inhibit the uptake of radiolabeled dopamine into synaptosomes.

Protocol: [³H]Dopamine Uptake Assay

-

Synaptosome Preparation: Prepare synaptosomes as described above.

-

Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of the test compound.

-

Initiation of Uptake: Initiate dopamine uptake by adding a fixed concentration of [³H]dopamine.

-

Termination of Uptake: After a defined incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.

-

Quantification: Lyse the synaptosomes and measure the amount of accumulated [³H]dopamine using a scintillation counter.

-

Data Analysis: Calculate the IC50 value for the inhibition of dopamine uptake.

Anticancer Activity: A New Frontier for Dichlorophenyl-Substituted Pyrrolidines

Emerging research has identified a promising role for dichlorophenyl-substituted pyrrolidines as anticancer agents, demonstrating cytotoxic effects against various cancer cell lines.[4][5][6] Their mechanism of action in this context is often multifaceted, involving the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Potential Mechanisms of Anticancer Action

While the precise mechanisms are still under investigation for many derivatives, one of the proposed targets is the Src family of non-receptor tyrosine kinases . Src kinases are frequently overexpressed or hyperactivated in various cancers and play a pivotal role in promoting tumor growth, invasion, and angiogenesis.[10]

Diagram: Simplified Src Kinase Signaling Pathway in Cancer

Caption: Inhibition of Src kinase signaling by dichlorophenyl-pyrrolidines.

Structure-Activity Relationship (SAR) in Anticancer Activity

The cytotoxic potency of dichlorophenyl-substituted pyrrolidines is highly dependent on their chemical structure. Key SAR trends include:

-

Substitution on the Phenyl Ring: The position and nature of the chloro substituents on the phenyl ring can significantly influence anticancer activity.

-

Pyrrolidine Ring Modifications: Alterations to the pyrrolidine ring, such as the introduction of additional functional groups, can enhance cytotoxicity and selectivity for certain cancer cell lines.

-

Linker Moiety: The linker connecting the two core fragments can impact the overall conformation of the molecule and its ability to interact with intracellular targets.

Table 2: In Vitro Cytotoxicity of Dichlorophenyl-Substituted Pyrrolidines against Various Cancer Cell Lines

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 2a | MCF-7 (Breast) | 4.98 | [5] |

| 2b | C26 (Colon) | 3.05 | [5] |

| 3a | IGR39 (Melanoma) | 2.50 | [4] |

| 3b | PPC-1 (Prostate) | 3.63 | [4] |

Note: This table presents a selection of reported IC50 values to illustrate the format. A comprehensive guide would include a more extensive list of compounds and cell lines.

Experimental Evaluation of Anticancer Activity

The anticancer potential of dichlorophenyl-substituted pyrrolidines is primarily evaluated through in vitro cell-based assays.

This colorimetric assay is a widely used method to assess the cytotoxic effects of a compound on cancer cell lines.

Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the dichlorophenyl-substituted pyrrolidine for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that reduces the viability of the cancer cells by 50%.

For a broader assessment of anticancer activity, compounds can be submitted to the National Cancer Institute's (NCI) 60 human tumor cell line screen. This screen evaluates the cytotoxic and/or growth-inhibitory effects of a compound against a panel of 60 different human cancer cell lines, representing nine different types of cancer.

Antimicrobial Properties of Dichlorophenyl-Substituted Pyrrolidines

In addition to their effects on mammalian cells, certain dichlorophenyl-substituted pyrrolidines have demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens.[11][12][13][14][15] This opens up avenues for the development of novel anti-infective agents, which are urgently needed to combat the growing threat of antimicrobial resistance.

Spectrum of Antimicrobial Activity

The antimicrobial spectrum of these compounds can vary significantly based on their specific chemical structure. Some derivatives have shown activity against Gram-positive bacteria, such as Staphylococcus aureus, while others are effective against Gram-negative bacteria or fungal species like Candida albicans.

Table 3: Minimum Inhibitory Concentrations (MIC) of Dichlorophenyl-Substituted Pyrrolidines against Various Microorganisms

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 4a | Staphylococcus aureus | 32 | [15] |

| 4b | Candida albicans | 64 | [15] |

| 5a | Enterococcus faecalis | 0.25 | [14] |

| 5b | Candida albicans | 0.125 | [14] |

Note: This table provides examples of reported MIC values. A comprehensive analysis would include a wider range of compounds and microbial strains.

Experimental Evaluation of Antimicrobial Activity

The antimicrobial efficacy of dichlorophenyl-substituted pyrrolidines is typically determined using standard microbiological assays.

This is a widely used method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol: Broth Microdilution

-

Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with a standardized suspension of the target microorganism.

-

Incubation: Incubate the plates under appropriate conditions (e.g., temperature, time) to allow for microbial growth.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Synthesis of Dichlorophenyl-Substituted Pyrrolidines

The synthesis of dichlorophenyl-substituted pyrrolidines can be achieved through various synthetic routes. A common approach involves the reaction of a dichlorophenyl-containing starting material with a suitable pyrrolidine precursor. The specific synthetic strategy will depend on the desired substitution pattern on both the phenyl and pyrrolidine rings. For example, the synthesis of 2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)ethyl]acetamide derivatives, which have shown potent biological activity, often starts from chiral amino acids.

Conclusion and Future Directions

Dichlorophenyl-substituted pyrrolidines represent a versatile and promising class of compounds with a rich and diverse biological activity profile. Their ability to potently modulate the dopamine transporter, exhibit significant anticancer effects, and display antimicrobial properties underscores their potential for the development of novel therapeutics for a range of diseases.

Future research in this area should focus on:

-

Elucidating Detailed Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds, particularly in the context of their anticancer activity, will be crucial for their rational design and optimization.

-

Expanding Structure-Activity Relationship Studies: Systematic modifications of the dichlorophenyl-pyrrolidine scaffold will help to identify derivatives with enhanced potency, selectivity, and improved pharmacokinetic properties.

-

In Vivo Efficacy and Safety Profiling: Promising lead compounds identified through in vitro screening will require thorough evaluation in preclinical animal models to assess their therapeutic efficacy and safety profiles.

The continued exploration of the chemical space around the dichlorophenyl-substituted pyrrolidine core holds great promise for the discovery of next-generation drugs to address unmet medical needs in neurology, oncology, and infectious diseases.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships of dopamine- and norepinephrine-uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Disruption of dopamine transport by DDT and its metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo [1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. air.unimi.it [air.unimi.it]

- 12. Antibacterial and antifungal activities of 2,3-pyrrolidinedione derivatives against oral pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 15. tandfonline.com [tandfonline.com]

The Pyrrolidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, stands as a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its prevalence in a multitude of FDA-approved drugs and biologically active compounds underscores its significance in the design and development of novel therapeutics.[3][4] This guide provides a comprehensive technical overview of the pyrrolidine scaffold, delving into its fundamental physicochemical properties, diverse synthetic strategies, and extensive applications across various therapeutic areas. By synthesizing theoretical principles with practical, field-proven insights, this document aims to equip researchers and drug development professionals with the critical knowledge required to effectively leverage the pyrrolidine motif in their scientific endeavors. We will explore the nuanced structure-activity relationships that govern its biological effects and provide detailed experimental protocols for the synthesis and evaluation of pyrrolidine-based compounds, ensuring a self-validating framework for laboratory application.

The Enduring Appeal of the Pyrrolidine Scaffold

The sustained interest in the pyrrolidine scaffold within the drug discovery community is not arbitrary. It stems from a unique confluence of structural and chemical attributes that render it an ideal building block for crafting molecules with desirable pharmacological profiles.

Physicochemical and Structural Advantages

The five-membered, saturated nature of the pyrrolidine ring confers several key advantages:

-

Three-Dimensionality: Unlike flat, aromatic systems, the sp³-hybridized carbons of the pyrrolidine ring allow for a greater exploration of three-dimensional chemical space. This non-planarity, often described as "pseudorotation," enables the precise spatial orientation of substituents, which is crucial for optimizing interactions with the complex topographies of biological targets.[3][5]

-

Stereochemical Richness: The presence of multiple stereogenic centers in substituted pyrrolidines provides a rich stereochemical diversity. This allows for the synthesis of various stereoisomers, each potentially exhibiting a unique biological profile due to differential binding to enantioselective proteins.[3][5]

-

Modulation of Physicochemical Properties: The pyrrolidine nucleus, with its basic nitrogen atom, is instrumental in modulating key physicochemical properties such as solubility and lipophilicity. The pKa of the conjugate acid of pyrrolidine is approximately 11.27, making it a strong base that can be protonated at physiological pH, thereby enhancing aqueous solubility.[1][2] While slightly less lipophilic than its six-membered counterpart, piperidine, the choice between these scaffolds allows for the fine-tuning of a compound's overall lipophilicity.[1]

-

Metabolic Stability: The pyrrolidine ring is generally considered to be metabolically stable, a desirable trait for any drug candidate.[2] However, the substitution pattern can influence its metabolic fate, with positions adjacent to the nitrogen atom being potential sites of oxidation. Strategic placement of substituents can mitigate these metabolic liabilities.[2]

A Privileged Position in Approved Pharmaceuticals

The versatility of the pyrrolidine scaffold is evidenced by its presence in a wide array of FDA-approved drugs across numerous therapeutic classes.[6] Notable examples include:

-

Antihypertensives: Captopril and Enalapril, which are angiotensin-converting enzyme (ACE) inhibitors.[6]

-

Antivirals: A significant number of antiviral drugs, particularly for Hepatitis C, incorporate the pyrrolidine moiety.[7][8]

-

Anticonvulsants: Ethosuximide and Levetiracetam are widely used antiepileptic drugs.[6][9]

-

Anticholinergics: Procyclidine and Glycopyrronium.[6]

-

Nootropics: Aniracetam, a member of the racetam family.[6]

This widespread representation in clinically successful drugs solidifies the status of pyrrolidine as a privileged scaffold, continually inspiring its use in the design of new chemical entities.[1][3]

Synthetic Strategies for Accessing Pyrrolidine Derivatives

The synthesis of substituted pyrrolidines is a well-established field in organic chemistry, with a variety of robust and versatile methods available to the medicinal chemist. These strategies can be broadly classified into two categories: the functionalization of pre-existing pyrrolidine rings and the de novo construction of the pyrrolidine nucleus.

Functionalization of Proline and its Derivatives

The naturally occurring amino acid proline is a readily available and chiral starting material for the synthesis of a vast number of pyrrolidine derivatives.[7] Its inherent stereochemistry provides a straightforward entry into enantiomerically pure compounds.

Experimental Protocol: Synthesis of a Prolinol Derivative

This protocol describes the reduction of a protected proline to its corresponding prolinol, a common intermediate in the synthesis of more complex pyrrolidine-containing molecules.

Materials:

-

N-Boc-L-proline

-

Lithium aluminium hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous sodium sulfate (Na₂SO₄) solution

-

Magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend LiAlH₄ (1.5 equivalents) in anhydrous THF under a nitrogen atmosphere.

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve N-Boc-L-proline (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

-

Stir the resulting mixture vigorously for 30 minutes until a white precipitate forms.

-

Filter the precipitate through a pad of Celite and wash thoroughly with diethyl ether.

-

Combine the organic filtrates and dry over anhydrous MgSO₄.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-Boc-L-prolinol.

-

Purify the crude product by flash column chromatography on silica gel.

[3+2] Cycloaddition Reactions

A powerful method for the de novo synthesis of the pyrrolidine ring is the [3+2] cycloaddition of azomethine ylides with electron-deficient alkenes.[4][10] This reaction allows for the stereocontrolled construction of highly substituted pyrrolidines.

Workflow for Asymmetric [3+2] Cycloaddition

Caption: Asymmetric [3+2] cycloaddition workflow for pyrrolidine synthesis.

This asymmetric approach, often utilizing chiral auxiliaries like Oppolzer's camphorsultam, provides enantiomerically pure pyrrolidine derivatives.[10] The choice of metal catalyst can influence the stereochemical outcome, with Ag(I) often favoring endo-selective and Cu(I) favoring exo-selective cycloadditions.[10]

The Pyrrolidine Scaffold in Action: Therapeutic Applications

The structural and physicochemical advantages of the pyrrolidine scaffold have been exploited in the development of drugs for a wide range of diseases.

Anticancer Agents

Pyrrolidine derivatives have demonstrated significant potential as anticancer agents, with various substitution patterns leading to anti-proliferative activity against numerous cancer cell lines.[11][12]

-

Spirooxindole-pyrrolidines: This class of compounds has shown promising anticancer activity, and structure-activity relationship (SAR) studies have been conducted to optimize their potency.[11]

-

Coumarin-pyrrolidine Hybrids: These derivatives have been evaluated against A549 (lung cancer) and MCF-7 (breast cancer) cell lines, with the nature of substituents influencing their cytotoxic effects.[11]

-

Inhibition of PARP: Benzimidazole carboxamides bearing a pyrrolidine nucleus have been synthesized as inhibitors of poly(ADP-ribose) polymerase-1 and -2 (PARP-1, -2), enzymes critical for DNA damage repair.[3]

Data Summary: Anticancer Activity of Pyrrolidine Derivatives

| Compound Class | Cancer Cell Line | Reported Activity | Reference |

| Spirooxindole-pyrrolidines | Various | Varying levels of anticancer activity | [11] |

| Coumarin-pyrrolidines | A549, MCF-7 | Antiproliferative effects | [11] |

| Benzimidazole carboxamides | - | PARP-1 and -2 inhibition | [3] |

Antidiabetic Agents

The pyrrolidine scaffold is a foundational structure in the development of antidiabetic drugs.[13] These compounds can act through various mechanisms to regulate glucose metabolism.

-

α-Amylase and α-Glucosidase Inhibition: Pyrrolidine derivatives have been designed to inhibit these enzymes, which are involved in the breakdown of carbohydrates and subsequent glucose absorption.[13] SAR studies have indicated that electron-donating groups, such as a p-methoxy group, can enhance inhibitory activity.[13]

Experimental Protocol: α-Glucosidase Inhibition Assay

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Test compounds (pyrrolidine derivatives)

-

Acarbose (positive control)

-

Phosphate buffer (pH 6.8)

-

Sodium carbonate (Na₂CO₃)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare solutions of the test compounds and acarbose in a suitable solvent (e.g., DMSO).

-

In a 96-well microplate, add 50 µL of phosphate buffer, 10 µL of the test compound solution (at various concentrations), and 20 µL of α-glucosidase solution.

-

Incubate the plate at 37 °C for 15 minutes.

-

Initiate the reaction by adding 20 µL of pNPG solution.

-

Incubate the mixture at 37 °C for another 20 minutes.

-

Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC₅₀ value for each compound.

Central Nervous System (CNS) Disorders

Pyrrolidine-2,5-diones have emerged as a valuable scaffold for the treatment of epilepsy.[3]

-

Anticonvulsant Activity: Libraries of 1,3-disubstituted pyrrolidine-2,5-diones have been synthesized and screened for their anticonvulsant properties in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests in mice.[3]

Signaling Pathway: Putative Mechanism of Anticonvulsant Action

Caption: Modulation of neuronal excitability by pyrrolidine-2,5-diones.

Antibacterial Agents

The pyrrolidine scaffold has been incorporated into molecules designed to combat bacterial infections, including those caused by resistant strains.

-

Inhibition of Aminoglycoside Acetyltransferase: Pyrrolidine pentamine derivatives have been identified as inhibitors of the aminoglycoside 6'-N-acetyltransferase type Ib (AAC(6')-Ib), an enzyme that confers resistance to aminoglycoside antibiotics like amikacin.[14][15] SAR studies have shown that specific substitutions at various positions on the pyrrolidine ring are crucial for inhibitory activity.[14][15]

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrrolidine derivatives is highly dependent on the nature, position, and stereochemistry of the substituents on the pyrrolidine ring.

-

Basicity and Nucleophilicity of the Nitrogen: The nitrogen atom of the pyrrolidine ring is a key feature, acting as a basic center and a nucleophilic handle for substitutions.[3][5] In fact, 92% of all US FDA-approved pyrrolidine-containing drugs are substituted at the N-1 position.[3] The basicity of the nitrogen can be modulated by substituents at the C-2 position.[3][5]

-

Conformational Control: Substituents at the C-4 position can influence the puckering of the pyrrolidine ring, locking it into specific conformations.[3][5] This conformational restriction can be exploited to enhance binding affinity to a biological target.

-

Stereochemistry: The spatial orientation of substituents is critical for biological activity. Different stereoisomers can exhibit vastly different pharmacological profiles due to their distinct interactions with chiral biological macromolecules.[3][5]

Future Directions and Conclusion

The pyrrolidine scaffold continues to be a fertile ground for innovation in medicinal chemistry. Its inherent advantages in terms of three-dimensionality, stereochemical complexity, and tunable physicochemical properties ensure its continued relevance in the quest for novel therapeutics. Future research will likely focus on:

-

Novel Synthetic Methodologies: The development of new, efficient, and stereoselective methods for the synthesis of complex and diverse pyrrolidine libraries.

-

Scaffold Hopping and Bioisosteric Replacement: The strategic replacement of other heterocyclic systems with the pyrrolidine ring to improve the pharmacological properties of existing drug candidates.

-

Targeting New Biological Pathways: The exploration of pyrrolidine derivatives as modulators of novel and challenging biological targets.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. enamine.net [enamine.net]

- 5. researchgate.net [researchgate.net]

- 6. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnrjournal.com [pnrjournal.com]

- 10. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 12. bibliotecadigital.ucc.edu.co [bibliotecadigital.ucc.edu.co]

- 13. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure-Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6'- N-Acetyltransferase Type Ib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Stability and Storage of 2-(3,5-Dichlorophenyl)pyrrolidine

Introduction

2-(3,5-Dichlorophenyl)pyrrolidine is a versatile heterocyclic compound of significant interest to researchers in drug discovery and organic synthesis. Its structure, featuring a pyrrolidine ring attached to a dichlorinated phenyl group, makes it a valuable intermediate in the development of novel therapeutics, particularly in the fields of neuropharmacology and anti-inflammatory treatments.[1] The stability and reactivity of this compound are critical parameters that influence its utility, shelf-life, and the reproducibility of experimental outcomes. This guide provides a comprehensive overview of the stability profile of this compound, offering field-proven insights into its optimal storage and handling to ensure its integrity for research and development activities.

Chemical Identity

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C₁₀H₁₁Cl₂N |

| Molecular Weight | 216.11 g/mol |

| CAS Number | 887344-13-0 |

| Appearance | Light cloudy liquid |

Core Stability Profile

The stability of this compound is influenced by several environmental factors, including temperature, oxygen, moisture, and light. Understanding its susceptibility to these factors is paramount for maintaining its purity and reactivity.

Thermal Stability

Oxidative Stability

The pyrrolidine moiety, being a secondary amine, is susceptible to oxidation. Studies on similar amine-containing compounds have shown that oxidative degradation is accelerated by the presence of oxygen and metals, such as iron.[3] The primary site of oxidation on the pyrrolidine ring is often the carbon atom adjacent to the nitrogen (the α-position). This can lead to the formation of a lactam (pyrrolidinone) or ring-opening.[4][5] In the case of this compound, oxidation could potentially yield 5-(3,5-dichlorophenyl)pyrrolidin-2-one.

The biotransformation of daclatasvir, a drug containing a pyrrolidine moiety, demonstrates that δ-oxidation of the pyrrolidine ring can occur, leading to ring opening to form an aminoaldehyde intermediate.[6] This suggests a plausible degradation pathway for this compound in the presence of strong oxidizing agents or under certain metabolic conditions.

Diagram: Potential Oxidative Degradation Pathway

Caption: Plausible oxidative degradation pathways for this compound.

Hydrolytic Stability

Specific data on the hydrolytic stability of this compound is not extensively documented. However, the molecule does not contain readily hydrolyzable functional groups such as esters or amides. The pyrrolidine ring and the dichlorophenyl group are generally stable to hydrolysis under neutral pH conditions. Under strongly acidic or basic conditions, the potential for degradation may increase, though this is not expected to be a primary concern under standard storage conditions. General guidelines for pharmaceutical stability testing, such as the OECD 111 Guideline, can be followed to assess hydrolytic stability if required.[7]

Photostability

The presence of the dichlorophenyl group suggests a potential for photosensitivity. Aromatic halides can undergo photodehalogenation upon exposure to UV light. It is therefore plausible that this compound could degrade upon exposure to light, potentially leading to the formation of monochlorinated or non-chlorinated derivatives.

To mitigate this, the compound should be protected from light during storage and handling. Photostability testing, as outlined in the ICH Q1B guideline, should be conducted to fully characterize the compound's photosensitivity.[8][9] This involves exposing the compound to a light source with a specified illumination and UV energy and comparing it to a dark control.[8][10]

Recommended Storage and Handling

Based on the available stability data and chemical principles, the following conditions are recommended for the storage and handling of this compound to ensure its long-term integrity.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 0-8 °C (Refrigerated) | To minimize the rate of potential thermal and oxidative degradation.[1] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | To prevent oxidative degradation of the secondary amine. |

| Container | Tightly sealed, amber glass vial | Amber glass protects the compound from light, preventing potential photodegradation. A tight seal prevents exposure to moisture and oxygen.[11] |

| Location | Dry, cool, and well-ventilated area | To prevent moisture uptake and ensure a stable temperature environment.[11][12] |

Diagram: Storage Decision Workflow

Caption: Decision workflow for the proper storage of this compound.

Handling Precautions

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[11]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation.[11]

-

Incompatible Materials: While specific incompatibilities are not detailed in the available literature, it is prudent to avoid strong oxidizing agents, strong acids, and strong bases.

-

Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste. Ensure the area is well-ventilated.

Protocol for a Confirmatory Photostability Study

This protocol is based on the principles outlined in the ICH Q1B guideline to assess the photostability of this compound.[9]

1. Objective: To determine the intrinsic photostability of this compound and identify any photodegradation products.

2. Materials:

-

This compound (single batch)

-

Quartz cuvettes or other UV-transparent containers

-

Photostability chamber equipped with a light source conforming to ICH Q1B (e.g., xenon lamp or a suitable combination of fluorescent lamps)

-

Calibrated radiometer/lux meter

-

Aluminum foil

-

HPLC system with a UV detector

-

LC-MS system for identification of degradation products

3. Methodology:

-

Sample Preparation:

-

Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

-

Place the solution in quartz cuvettes.

-

Prepare a "dark control" sample by wrapping an identical cuvette in aluminum foil.

-

Prepare a solid sample by placing a thin layer of the compound in a shallow dish. Wrap a corresponding dark control sample in aluminum foil.

-

-

Exposure Conditions:

-

Place the samples and dark controls in the photostability chamber.

-

Expose the samples to light to achieve an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8]

-

Monitor the temperature to ensure it does not artificially inflate degradation.

-

-

Analysis:

-

At appropriate time points (and at the end of the exposure), withdraw aliquots from the solutions and dissolve portions of the solid samples.

-

Analyze all samples (exposed and dark controls) by a validated stability-indicating HPLC method.

-

Calculate the percentage of degradation by comparing the peak area of the parent compound in the exposed sample to that in the dark control.

-

If significant degradation is observed, analyze the samples by LC-MS to identify the mass of the degradation products.

-

4. Data Interpretation:

-

A change of more than 5% is generally considered significant.

-

The results will indicate whether the compound is photostable or photolabile and will help in elucidating the photodegradation pathway.

Conclusion

This compound is a stable compound when stored under appropriate conditions. The primary stability concerns are potential oxidation of the pyrrolidine ring and photodegradation of the dichlorophenyl moiety. By adhering to the recommended storage conditions of refrigeration (0-8 °C) in a tightly sealed, amber container under an inert atmosphere, and by following safe handling practices, researchers can ensure the integrity and reliability of this important chemical intermediate for their scientific endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective Electrochemical Oxidation of Functionalized Pyrrolidines [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Biotransformation of Daclatasvir In Vitro and in Nonclinical Species: Formation of the Main Metabolite by Pyrrolidine δ-Oxidation and Rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hydrolytic stability of selected pharmaceuticals and their transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. database.ich.org [database.ich.org]

- 9. ema.europa.eu [ema.europa.eu]

- 10. q1scientific.com [q1scientific.com]

- 11. researchgate.net [researchgate.net]

- 12. US4168226A - Thermal stabilization of N-methyl-2-pyrrolidone - Google Patents [patents.google.com]

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and Significance of Substituted Diarylpyrrolidines

Abstract

The substituted diarylpyrrolidine motif stands as a quintessential example of a "privileged scaffold" in modern medicinal chemistry. Its journey from initial discovery to a cornerstone for the development of potent and selective modulators of monoamine transporters and other key biological targets is a compelling narrative of rational drug design and synthetic innovation. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, significance, and application of this versatile chemical architecture. We will delve into the historical context of its emergence, explore the critical structure-activity relationships that govern its biological activity, detail robust synthetic strategies for its stereoselective preparation, and provide field-proven experimental protocols for its characterization.

Introduction: The Pyrrolidine Ring in Modern Drug Discovery

The landscape of contemporary drug discovery is increasingly focused on moving beyond flat, two-dimensional aromatic systems towards more three-dimensional chemical matter. Saturated heterocyclic scaffolds, such as the five-membered pyrrolidine ring, have garnered immense interest due to their ability to explore a wider pharmacological space. The sp³-hybridized carbons of the pyrrolidine ring introduce stereochemical complexity and a non-planar "pseudorotation" conformation, which can lead to enhanced target selectivity and improved physicochemical properties. This inherent three-dimensionality is a key factor in the clinical success of many new bioactive molecules.

Among the myriad of pyrrolidine-containing compounds, the substituted diarylpyrrolidine scaffold has emerged as a particularly fruitful area of research. Characterized by a central pyrrolidine ring bearing two aryl substituents, this structural motif has proven to be a highly effective framework for interacting with a range of biological targets, most notably the monoamine transporters.

Historical Perspective: From Early Antidepressants to a Targeted Scaffold

The story of substituted diarylpyrrolidines is intrinsically linked to the broader history of antidepressants and the understanding of monoaminergic neurotransmission. The 1950s witnessed the advent of the first generation of antidepressant medications: the monoamine oxidase inhibitors (MAOIs) like iproniazid, and the tricyclic antidepressants (TCAs) such as imipramine[1]. These drugs, while revolutionary for their time, were discovered serendipitously and suffered from a lack of specificity, leading to a host of undesirable side effects. Their mechanism of action, however, pointed towards the crucial role of monoamine neurotransmitters—serotonin (5-HT), dopamine (DA), and norepinephrine (NE)—in the pathophysiology of depression[1].

This "monoamine hypothesis" spurred the rational design of drugs that could selectively modulate the levels of these neurotransmitters in the synaptic cleft. A primary mechanism for achieving this is the inhibition of their reuptake via their respective transporters: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET).

It was within this context that the substituted diarylpyrrolidine scaffold rose to prominence with the development of Mazindol in the 1960s by Sandoz-Wander[2]. Initially developed as an appetite suppressant for the short-term treatment of obesity, Mazindol's mechanism of action was identified as the inhibition of norepinephrine and dopamine reuptake[2]. Though its use for obesity has waned, Mazindol has seen renewed interest for treating attention-deficit hyperactivity disorder (ADHD) and narcolepsy[2]. More recently, it was also identified as an orexin-2 receptor (OX2R) agonist, explaining its efficacy in narcolepsy[2]. The discovery of Mazindol was a pivotal moment, showcasing the potential of the diarylpyrrolidine core as a potent modulator of monoamine transporters. This led to extensive research into related analogues, ultimately establishing the 3,4-diarylpyrrolidine framework as a novel and highly promising class of monoamine transporter inhibitors[3][4].

The Core Architecture and Its Significance

The general structure of a substituted diarylpyrrolidine provides a versatile template for medicinal chemists. The key components of this scaffold are:

-

The Pyrrolidine Ring: A five-membered saturated nitrogen-containing heterocycle. Its stereochemistry is a critical determinant of biological activity.

-

Two Aryl Rings: These substituents, typically located at the 3 and 4 positions of the pyrrolidine ring, are crucial for interaction with the target protein.

-

Substituents on the Aryl Rings and Pyrrolidine Nitrogen: Modification of these positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

The significance of this scaffold extends beyond its initial application as a monoamine reuptake inhibitor. The rigid, yet three-dimensional, nature of the diarylpyrrolidine core has made it an attractive starting point for developing ligands for other targets, including cannabinoid[5][6][7] and opioid receptors[8][9][10], as well as muscarinic acetylcholine receptors[11]. This adaptability underscores its status as a privileged scaffold in drug discovery.

References

- 1. Monoaminergic neurotransmission: the history of the discovery of antidepressants from 1950s until today - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mazindol - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacophore-based discovery of 3,4-disubstituted pyrrolidines as a novel class of monoamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Diaryl piperidines as CB1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and synthesis of cannabinoid receptor 1 antagonists for peripheral selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cannabinoid receptor antagonist - Wikipedia [en.wikipedia.org]

- 8. Document: New scaffolds in the development of mu opioid-receptor ligands. (CHEMBL1136435) - ChEMBL [ebi.ac.uk]

- 9. Novel small molecule negative allosteric modulators of the mu-opioid receptor | Explore Technologies [techfinder.stanford.edu]

- 10. New scaffolds in the development of mu opioid-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of a Novel Class of Heteroaryl-Pyrrolidinones as Positive Allosteric Modulators of the Muscarinic Acetylcholine Receptor M1 - PMC [pmc.ncbi.nlm.nih.gov]

2-(3,5-Dichlorophenyl)pyrrolidine molecular structure and conformation

An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-(3,5-Dichlorophenyl)pyrrolidine

Authored by: A Senior Application Scientist

Abstract